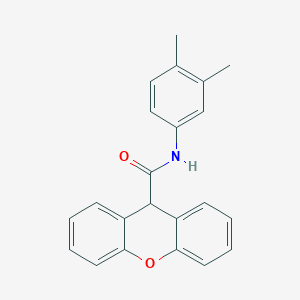

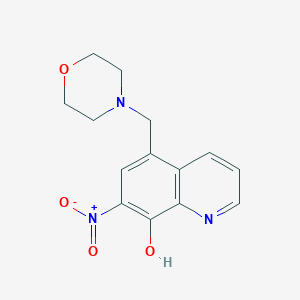

![molecular formula C13H13FN2O3S2 B5544622 4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)

4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar sulfonamide derivatives has been documented, where diverse methods have been employed to create compounds with varied biological activities. For instance, Ghorab et al. (2017) synthesized a series of sulfonamide derivatives displaying significant antimicrobial activity, indicating the versatility of sulfonamide chemistry in generating biologically active compounds (Ghorab, Soliman, Alsaid, & Askar, 2017).

科学的研究の応用

Fluorescent Molecular Probes Development

Compounds that embody a dimethylamino group at position 4 of the 5-phenyl ring and a sulfonyl group at position 4 of the 2-phenyl ring have been developed as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with the empirical solvent polarity parameter ET (30). Their fluorescence from an intramolecular charge transfer makes them suitable for developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

Antimicrobial Activity

A series of sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds displayed significant antimicrobial activity, with certain derivatives showing higher potency compared to reference drugs. The molecular modeling within the active site of dihydropteroate synthase revealed similar orientation and binding interactions to that of the co-crystallized ligand, suggesting a potential mechanism of action (Ghorab et al., 2017).

Tautomeric Behavior Investigation

The tautomeric forms of sulfonamide derivatives are crucial for understanding their pharmaceutical and biological activities. Using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods, the tautomeric behavior of certain sulfonamide derivatives has been investigated, showing the presence of both amino and imino forms. This study provides insight into the molecular conformation of these compounds, which is directly related to their biological activity (Erturk et al., 2016).

Recognition and Transfer of Hydrophilic Compounds

The self-assembled aggregates of new fluoroalkylated end-capped oligomers have shown the ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property has significant implications for the selective separation and analysis of these compounds, highlighting the potential application in chemical and environmental analysis (Sawada et al., 2000).

Reaction-based Fluorescent Probe for Thiophenols

A new design for a reaction-based fluorescent probe has been developed for the discrimination of thiophenols over aliphatic thiols, utilizing intramolecular charge transfer pathways. This probe displays high off/on signal ratios, good selectivity, sensitivity, and has been successfully applied to the determination of thiophenols in water samples, demonstrating its application prospect in environmental and biological sciences (Wang et al., 2012).

特性

IUPAC Name |

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S2/c1-16(2)21(18,19)11-7-12(20-8-11)13(17)15-10-5-3-4-9(14)6-10/h3-8H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWAJIFXMCJJAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)

![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)

![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)

![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)

![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)